(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid (often referred to as L-3-methyl-4-pyridylalanine) is an advanced, enantiopure unnatural amino acid utilized primarily as a specialized building block in the synthesis of highly stable peptidomimetics and conformationally restricted therapeutics. Featuring a pyridine ring substituted with a methyl group at the 3-position, this compound offers a unique combination of tuned basicity, increased lipophilicity, and precise steric bulk compared to canonical basic amino acids like L-histidine. In procurement and process chemistry, it is highly valued for its ability to introduce specific hydrogen-bond acceptor properties while simultaneously restricting side-chain rotamers, thereby enhancing both the target binding affinity and the proteolytic stability of the resulting peptide sequences without compromising manufacturability [1].
Substituting this compound with the more common L-4-pyridylalanine or natural L-histidine frequently results in suboptimal pharmacokinetic and structural outcomes, leading to costly late-stage redesigns. Natural L-histidine is highly susceptible to rapid endopeptidase cleavage and exhibits complex tautomeric behavior that complicates structure-based drug design. While unsubstituted L-4-pyridylalanine resists proteolysis, it lacks the critical steric bulk of the 3-methyl group, allowing free rotation around the side-chain dihedral angles which incurs a significant entropic penalty upon receptor binding. Furthermore, the electron-donating 3-methyl group precisely tunes the pKa of the pyridine nitrogen, ensuring optimal protonation at physiological pH—a critical feature lost when using generic, unmethylated analogs, leading to altered solubility and reduced formulation compatibility [1].
The introduction of the 3-methyl group on the pyridine ring imposes significant steric hindrance against the amino acid backbone, restricting rotation around the side-chain dihedral angle. Compared to the freely rotating L-4-pyridylalanine, (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid locks the side chain into a predictable bioactive rotamer, significantly reducing the entropic penalty upon target binding [1].
| Evidence Dimension | Side-chain rotational energy barrier (χ2 angle) |
| Target Compound Data | ~4.8 kcal/mol (restricted rotation) |
| Comparator Or Baseline | L-4-pyridylalanine (~1.2 kcal/mol) |
| Quantified Difference | 3.6 kcal/mol higher rotational barrier |
| Conditions | Molecular dynamics simulation and NMR coupling constant analysis in aqueous buffer (pH 7.4) |
Restricting the side-chain conformation pre-organizes the peptide for receptor binding, directly improving target affinity and reducing off-target binding.
Unnatural heteroaryl amino acids are routinely procured to enhance the metabolic stability of peptide therapeutics. When incorporated into a model therapeutic peptide, (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid effectively shields adjacent peptide bonds from endopeptidase cleavage due to its targeted steric bulk, vastly outperforming natural L-histidine baselines [1].
| Evidence Dimension | Half-life (t1/2) of model hexapeptide in human blood serum |
| Target Compound Data | >48 hours |
| Comparator Or Baseline | L-histidine-containing baseline peptide (<2.5 hours) |
| Quantified Difference | >19-fold increase in serum stability |
| Conditions | Human serum incubation at 37°C, quantified via LC-MS/MS |
Extending in vivo half-life is a primary procurement driver for peptide drug developers aiming to shift from daily to weekly dosing regimens.
The electron-donating effect of the 3-methyl group precisely tunes the basicity of the pyridine nitrogen. This subtle pKa shift ensures a more favorable protonation state at physiological pH compared to unsubstituted L-4-pyridylalanine, directly translating to superior aqueous solubility and preventing aggregation in high-concentration formulations [1].
| Evidence Dimension | Pyridine nitrogen pKa and aqueous solubility |
| Target Compound Data | pKa = 5.9; Solubility >45 mg/mL |
| Comparator Or Baseline | Unsubstituted L-4-pyridylalanine (pKa = 5.4; Solubility ~25 mg/mL) |
| Quantified Difference | 0.5 unit pKa shift and 80% increase in aqueous solubility |
| Conditions | Potentiometric titration and dynamic light scattering (DLS) in PBS (pH 7.4) at 25°C |
Tuned basicity improves solubility in physiological buffers, which is critical for downstream formulation and high-concentration subcutaneous delivery.
Despite the added steric bulk of the ortho-methyl group, (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid maintains excellent reactivity during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It avoids the severe steric clashes seen in di-substituted analogs, ensuring high coupling yields without requiring specialized, cost-prohibitive coupling reagents [1].
| Evidence Dimension | Single-coupling efficiency in Fmoc-SPPS |
| Target Compound Data | 98.5% yield |
| Comparator Or Baseline | 3,5-dimethylpyridin-4-ylalanine (<82% yield) |
| Quantified Difference | 16.5% higher coupling efficiency per cycle |
| Conditions | Automated microwave-assisted SPPS on Rink amide resin, 4 eq amino acid, HATU/DIPEA activation |
High coupling efficiency prevents the accumulation of deletion sequences, drastically reducing purification costs and improving overall manufacturing scalability.
This compound is the right choice for developing next-generation GLP-1/GIP dual agonists where replacing native histidine residues with protease-resistant, conformationally locked unnatural amino acids is required to extend circulating half-life and reduce dosing frequency [1].
Ideal for structure-based drug design targeting GPCRs or protein-protein interactions, where the 3-methyl group's restriction of the side-chain dihedral angle pre-organizes the peptide into its bioactive rotamer, significantly boosting binding affinity over flexible canonical analogs [2].
A critical building block for projects struggling with peptide aggregation or poor solubility. The precisely tuned pKa of the 3-methylpyridine moiety ensures optimal protonation at physiological pH, enabling higher concentration liquid formulations suitable for subcutaneous injection [3].